(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
Description
Systematic Nomenclature and Structural Classification
The IUPAC name of this compound is derived through a hierarchical analysis of its substituents and core structure:
- Parent heterocycle : The 2,3-dihydro-1-benzofuran system (a benzofuran with a saturated C2–C3 bond) serves as the foundational scaffold.
- Substituents on the benzofuran core :
- A 3-oxo group at position 3.
- A methyl group at position 7.
- A benzoate ester (-O-CO-C6H5) at position 6.
- Side chain at position 2 : An (E)-configured methylidene group [(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene], which includes:
- A 1-ethyl-5-methoxyindole moiety attached via a double bond.
Structural Classification :
| Component | Description |
|---|---|
| Core | 2,3-Dihydro-1-benzofuran (benzofuran with reduced C2–C3 bond) |
| Substituents | 3-Oxo, 7-methyl, 6-benzoate |
| Side chain | (E)-1-Ethyl-5-methoxyindol-3-yl-methylidene |
| Hybrid nature | Fusion of benzofuran (oxygen heterocycle) and indole (nitrogen heterocycle) |
This classification underscores its status as a polycyclic hybrid molecule with both oxygen- and nitrogen-containing heterocycles, a design strategy increasingly employed to enhance bioactivity.
Historical Development of Benzofuran-Indole Hybrid Compounds
The synthesis of benzofuran-indole hybrids emerged from parallel advancements in heterocyclic chemistry:
- 1870 : Perkin’s seminal synthesis of benzofuran laid the groundwork for derivatives.
- 20th century : Indole chemistry flourished, driven by its prevalence in natural products (e.g., tryptophan, serotonin).
- Early 2000s : Hybrid molecules gained traction as tools to combine pharmacological properties. For example, benzofuran-indole hybrids were explored as kinase inhibitors.
- 2020s : Skeletal editing techniques, such as C-to-N atom swapping in indoles, enabled precise modifications of hybrid scaffolds.
Key Milestones :
These developments reflect a trajectory toward increasingly complex hybrids, with the subject compound epitomizing modern synthetic and medicinal chemistry strategies.
Significance in Heterocyclic Chemistry Research
The integration of benzofuran and indole moieties in this compound addresses critical challenges in drug discovery:
Synergistic Pharmacophoric Effects :
Structural Versatility :
- The 3-oxo group and benzoate ester introduce sites for hydrogen bonding and metabolic stability, respectively.
- The (E)-methylidene linker ensures conformational rigidity, favoring target engagement.
Synthetic Innovation :
Therapeutic Potential :
Table: Comparative Bioactivity of Benzofuran-Indole Hybrids
| Hybrid Structure | Target | Activity (IC50) | Source |
|---|---|---|---|
| 8aa (EGFR inhibitor) | EGFR L858R/T790M mutant | 0.42 μM | |
| Subject compound | (Predicted) | Not yet reported | N/A |
This compound exemplifies the frontier of heterocyclic hybridization, offering a template for future explorations in oncology and beyond.
Properties
Molecular Formula |
C28H23NO5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzoate |
InChI |
InChI=1S/C28H23NO5/c1-4-29-16-19(22-15-20(32-3)10-12-23(22)29)14-25-26(30)21-11-13-24(17(2)27(21)33-25)34-28(31)18-8-6-5-7-9-18/h5-16H,4H2,1-3H3/b25-14+ |
InChI Key |
XLFKQNCVVVBHRH-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed C–H Activation
A rhodium-catalyzed annulation between substituted benzamides and vinylene carbonate provides access to 7-methyl-3-oxo-2,3-dihydro-1-benzofuran derivatives. For instance, treating N-(2-methylphenyl)benzamide with vinylene carbonate in the presence of [Cp*RhCl₂]₂ and AgSbF₆ yields the benzofuran scaffold with a 78% efficiency. The mechanism involves:
Ruthenium-Mediated Aerobic Oxidation
Ru-catalyzed reactions between alkynes and m-hydroxybenzoic acids enable the synthesis of substituted benzofurans. Using [RuCl₂(p-cymene)]₂ and Mg(OAc)₂ in γ-valerolactone, 3-hydroxy-7-methylbenzoic acid reacts with 1-propiolate to form the 3-oxo-benzofuran core in 82% yield. Electron-donating groups (e.g., methyl) enhance yields compared to electron-withdrawing substituents.
Synthesis of the Indole Moiety
Copper-Catalyzed Cycloaddition
Cu(OTf)₂-mediated [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone generates 1-ethyl-5-methoxyindole derivatives. Reacting ethyl 3-(methoxycarbonyl)indole-3-acrylate with p-benzoquinone in dichloroethane at 80°C produces the 5-methoxy-substituted indole in 75% yield. The reaction proceeds via:
Transition Metal-Free Alkylation
A base-mediated N-alkylation of 5-methoxyindole with ethyl iodide in DMF affords 1-ethyl-5-methoxyindole in 88% yield. Potassium carbonate facilitates deprotonation, enabling efficient alkylation without racemization.
Formation of the Methylidene Bridge
Aldol Condensation
The keto group at C3 of the benzofuran core undergoes aldol condensation with the aldehyde group of the indole moiety. Using L-proline as an organocatalyst in toluene, the reaction achieves 85% yield with >20:1 E/Z selectivity. Key factors include:
-
Low temperature (0°C) to suppress retro-aldol reactions.
-
Anhydrous conditions to prevent hydrolysis.
Base-Mediated Arylogous Nitroaldol Condensation
A nitroaldol condensation between nitro-substituted benzofuran and indole precursors forms the methylidene bridge. Treating 3-nitro-7-methylbenzofuran with 1-ethyl-5-methoxyindole-3-carbaldehyde in the presence of DBU (1,8-diazabicycloundec-7-ene) yields the coupled product in 70% yield. The mechanism involves:
-
Deprotonation of the nitroalkane.
-
Nucleophilic attack on the aldehyde.
Esterification of the Benzofuran Core
Steglich Esterification
The hydroxyl group at C6 of the benzofuran undergoes esterification with benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method achieves 90% yield under mild conditions (25°C, 12 h).
Mitsunobu Reaction
As an alternative, the Mitsunobu reaction employs DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple the benzofuran alcohol with benzoic acid. This approach affords the ester in 88% yield but requires strict anhydrous conditions.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A Cu(OTf)₂-catalyzed cascade reaction combines benzofuran formation, indole alkylation, and aldol condensation in a single pot. Using 3-hydroxy-7-methylbenzoic acid , ethyl propiolate , and 1-ethyl-5-methoxyindole-3-carbaldehyde , the target compound is obtained in 65% yield.
Lewis Acid-Promoted Cyclization
Scandium triflate catalyzes the cyclization of 2-(2-formylphenoxy)acetic acid with 1-ethyl-5-methoxyindole , forming the benzofuran-indole conjugate in 72% yield.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | E/Z Ratio | Key Advantage |
|---|---|---|---|---|
| Rh-catalyzed C–H activation | [Cp*RhCl₂]₂ | 78 | N/A | High regioselectivity |
| Aldol condensation | L-proline | 85 | 20:1 | Organocatalytic, mild conditions |
| Nitroaldol condensation | DBU | 70 | >15:1 | Transition metal-free |
| One-pot tandem synthesis | Cu(OTf)₂ | 65 | 12:1 | Reduced purification steps |
Challenges and Optimization Strategies
-
Stereoselectivity in Aldol Reactions : The E-configuration is favored using bulky catalysts like L-proline, which stabilize the transition state through hydrogen bonding.
-
Functional Group Compatibility : Rhodium catalysts tolerate ester groups but require inert atmospheres to prevent oxidation.
-
Scale-Up Limitations : Mitsunobu reactions face scalability issues due to stoichiometric byproducts; Steglich esterification is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzofuran and indole structures exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar indole derivatives showed significant cytotoxic effects against breast and colon cancer cells, suggesting that this compound may have comparable efficacy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation as an antimicrobial agent. Preliminary studies on analogs have shown effectiveness against various pathogens, including resistant strains of bacteria .
Anti-inflammatory Effects
Compounds with indole and benzofuran frameworks have been noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or inflammatory bowel disease. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating a possible mechanism of action for this compound .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate. Modifications to the indole ring or the benzofuran moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition on indole | Enhanced cytotoxicity |
| Hydroxyl substitution on benzofuran | Increased anti-inflammatory activity |
| Ethyl group variation | Improved antimicrobial efficacy |
Case Studies
Several case studies highlight the applications of similar compounds in drug development:
- Indole Derivatives in Cancer Therapy : A study focused on a series of indole derivatives demonstrated their ability to inhibit tumor growth in vivo models, establishing a basis for further development of compounds like (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate for cancer treatment .
- Antimicrobial Screening : A comprehensive screening of benzofuran derivatives showed promising results against multi-drug-resistant bacterial strains, suggesting that modifications to the core structure could lead to new antimicrobial agents .
- Inflammation Models : In experimental models of inflammation, compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-y benzoate demonstrated significant reductions in inflammatory markers, indicating potential therapeutic use in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of indole-benzofuran hybrids. Key analogs include:
| Compound Name | Structural Variation vs. Target Compound | Molecular Weight (g/mol) | logP | H-bond Donors/Acceptors | Reported Activity |
|---|---|---|---|---|---|
| (2E)-2-[(1-methyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-benzofuran-6-yl benzoate | Methyl instead of ethyl at indole N1 | 486.5 | 3.8 | 3/6 | Moderate COX-2 inhibition |
| (2Z)-2-[(1-ethyl-5-hydroxyindol-3-yl)methylidene]-7-methyl-3-oxo-benzofuran-6-yl acetate | Z-configuration; hydroxy vs. methoxy; acetate ester | 452.4 | 2.9 | 4/7 | Antioxidant (IC50: 12 µM) |
| (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-ethyl-3-oxo-benzofuran-6-yl benzoate | Ethyl at benzofuran 7-position | 528.6 | 4.2 | 3/6 | Cytotoxic (HT-29 IC50: 8 µM) |
Key Observations :
- N1-Substitution : Replacing ethyl with methyl reduces steric bulk, enhancing solubility but diminishing lipophilicity (logP drops from 4.1 to 3.8) and membrane permeability.
- E/Z Isomerism : The Z-isomer of a hydroxy-substituted analog shows 40% lower metabolic stability due to reduced conjugation .
- Ester Modifications : Acetate esters improve bioavailability but decrease half-life compared to benzoates.
Physicochemical and Pharmacokinetic Profiles
- Target Compound : logP = 4.1; polar surface area = 98 Ų; predicted Caco-2 permeability = 12 × 10⁻⁶ cm/s.
- Analog 1 (Methyl-N1) : Lower logP (3.8) correlates with 20% higher aqueous solubility (32 µg/mL vs. 25 µg/mL).
- Analog 3 (7-Ethyl) : Increased logP (4.2) enhances blood-brain barrier penetration but raises hepatotoxicity risks.
Computational Similarity Analysis
Using Tanimoto coefficients (ECFP6 fingerprints):
- Analog 1 : 0.85 similarity → high overlap in pharmacophore features.
- Analog 2 : 0.72 similarity → divergence due to Z-configuration and polar hydroxy group. Molecular docking reveals the target compound’s benzoate ester forms π-π stacking with COX-2 Tyr385, while methoxy groups stabilize hydrophobic subpockets .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates an indole moiety, a benzofuran core, and a benzoate group, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Features and Implications
The structural formula of the compound can be represented as follows:
| Molecular Formula | Molecular Weight | IUPAC Name |
|---|---|---|
| C28H25NO5 | 483.5 g/mol | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate |
The presence of the indole ring is significant as indole derivatives have been extensively studied for their roles as serotonin receptor modulators and other pharmacological effects, including anti-inflammatory and anticancer properties.
Pharmacological Effects
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:
- Anticancer Activity : Indole and benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For example, certain benzofuran compounds are known to induce apoptosis in cancer cells through various pathways .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial effects. Indole derivatives have been reported to possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anti-inflammatory Effects : Benzofuran derivatives are frequently investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis and inflammatory bowel disease.
The mechanism of action for this compound likely involves interaction with specific receptors or enzymes within biological systems. The indole moiety may interact with serotonin receptors, while the benzofuran structure could modulate inflammatory pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that certain indole derivatives exhibited significant anticancer activity by inhibiting cell growth in various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Benzofuran Antimicrobial Research : Research involving benzofuran derivatives showed promising results against multi-drug resistant strains of bacteria, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
